molecular formula C21H18O B12800682 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol CAS No. 83516-21-6

7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol

Cat. No.: B12800682
CAS No.: 83516-21-6
M. Wt: 286.4 g/mol
InChI Key: OOJSYOIOWLRDIY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is a polycyclic aromatic hydrocarbon derivative It is a substituted benzopyrene, known for its complex structure and potential biological activities

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol typically involves multi-step organic reactions. One common method includes the bromination of 7-hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene using N-bromosaccharin as a brominating agent . The reaction conditions often require controlled temperatures and specific solvents to ensure the desired product is obtained with high purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This might include the use of automated reactors, continuous flow systems, and advanced purification techniques to produce the compound in bulk quantities.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol undergoes various chemical reactions, including:

    Oxidation: This reaction can lead to the formation of quinones and other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into more saturated derivatives.

    Substitution: Halogenation and other substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Halogenation can be achieved using reagents like N-bromosuccinimide or iodine.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce more saturated hydrocarbons.

Scientific Research Applications

7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol has several applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol involves its activation by hepatic enzymes to form electrophilic sulfuric acid esters. These esters can bind covalently to DNA, leading to mutations and potential carcinogenesis . The molecular targets include DNA and various enzymes involved in metabolic pathways.

Comparison with Similar Compounds

Similar Compounds

  • 7,8,9,10-Tetrahydrobenzo(a)pyren-7-ol
  • Benzo(a)pyrene
  • 7-Hydroxy-7,8,9,10-tetrahydrobenzo(a)pyrene

Uniqueness

7-Methyl-7,8,9,10-tetrahydrobenzo(a)pyren-7-ol is unique due to the presence of the methyl group at the 7th position, which can influence its chemical reactivity and biological activity. This structural difference can lead to variations in its interactions with biological molecules and its overall behavior in chemical reactions.

Properties

CAS No.

83516-21-6

Molecular Formula

C21H18O

Molecular Weight

286.4 g/mol

IUPAC Name

7-methyl-9,10-dihydro-8H-benzo[a]pyren-7-ol

InChI

InChI=1S/C21H18O/c1-21(22)11-3-6-16-17-10-9-14-5-2-4-13-7-8-15(12-18(16)21)20(17)19(13)14/h2,4-5,7-10,12,22H,3,6,11H2,1H3

InChI Key

OOJSYOIOWLRDIY-UHFFFAOYSA-N

Canonical SMILES

CC1(CCCC2=C1C=C3C=CC4=C5C3=C2C=CC5=CC=C4)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.